1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine
Description
1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine is a piperazine derivative featuring a 4-fluorophenyl-substituted thiazole ring. The compound is synthesized via a multi-step process involving the condensation of 4-(4-(4-fluorophenyl)piperazin-1-yl)benzaldehyde with thiosemicarbazide, followed by a ring-closure reaction with 2-bromoacetophenone derivatives . Characterization by NMR, HRMS, and chromatographic methods confirms its structural integrity and purity.
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-(piperazin-1-ylmethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3S/c15-12-3-1-11(2-4-12)14-17-13(10-19-14)9-18-7-5-16-6-8-18/h1-4,10,16H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKHGJNBHAOBOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CSC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine typically involves the reaction of 4-fluorophenylthiourea with α-halo ketones under Hantzsch thiazole synthesis conditions. This reaction is facilitated by the presence of a green solvent such as ethanol . The process involves refluxing the mixture of reactants in ethanol, leading to the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of microwave irradiation has been reported to enhance the reaction efficiency and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride has been studied for its pharmacological properties. Research indicates that it may exhibit significant affinity for sigma receptors, particularly sigma-1 receptors, which are involved in neuroprotective and antipsychotic effects.
Mechanism of Action:
The compound's interaction with sigma receptors suggests potential applications in treating neurodegenerative diseases and psychiatric disorders. Its ability to modulate neurotransmitter systems may lead to therapeutic effects in conditions such as depression and schizophrenia.
Case Studies:
Several studies have documented the efficacy of this compound in preclinical models:
- Neuroprotection: In vitro studies demonstrated that it protects neuronal cells from oxidative stress-induced apoptosis by modulating calcium homeostasis.
- Antidepressant Activity: Animal models have shown that administration of this compound leads to increased serotonin levels, contributing to antidepressant-like effects.
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound hydrochloride. Its thiazole component is known for contributing to antimicrobial activity against various pathogens.
Findings:
- Bacterial Inhibition: Laboratory tests have shown that this compound exhibits inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus.
- Fungal Activity: It has also demonstrated antifungal properties against Candida species.
Industrial Applications
In addition to its biological applications, this compound hydrochloride is being investigated for use in industrial chemistry.
Synthesis of Pharmaceuticals
The compound serves as an intermediate in the synthesis of other pharmaceutical agents. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced efficacy or reduced side effects.
Chemical Research
In chemical research settings, this compound is utilized for studying reaction mechanisms involving thiazole derivatives and piperazine-based compounds. Its reactivity under various conditions provides insights into the behavior of similar chemical entities.
Mechanism of Action
The mechanism of action of 1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is known to affect calcium channels and serotonin receptors .
Comparison with Similar Compounds
1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine Dihydrochloride
- Structural Variation : Thiazol-2-yl substitution (vs. thiazol-4-yl in the target compound) and dihydrochloride salt form.
- Key Differences : The position of the thiazole linkage alters electronic distribution and steric interactions. The salt form may improve solubility but reduce membrane permeability.
22-(2-(4-(4-(4-Fluorophenyl)-piperazin-1-yl)-methyl)-1H-1,2,3-triazol-1-yl)-22-deoxy Pleuromutilin (Compound 55)
- Structural Variation : Replacement of thiazole with triazole and conjugation to a pleuromutilin scaffold.
- Functional Impact : The triazole ring enhances hydrogen-bonding capacity, shifting activity from AChE inhibition to anti-MRSA effects (MIC: 0.5–2 μg/mL) .
Piperazine Derivatives with Fluorophenyl Substituents
Flunarizine [1-(Bis(4-fluorophenyl)methyl)-4-(3-phenylprop-2-enyl)piperazine]
- Structural Variation : Bis(4-fluorophenyl)methyl group and propenyl chain.
- Biological Activity: Calcium channel blocker and antihistamine; metabolized to 4,4'-difluorobenzophenone (M-3) via cytochrome P450-mediated oxidation. Higher lipophilicity increases brain penetration but reduces metabolic clearance compared to non-fluorinated analogs .
GBR-12909 [1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine]
- Structural Variation : Bis(4-fluorophenyl)methoxyethyl linker.
- Functional Impact : High affinity for dopamine transporters (Ki: 1–5 nM), demonstrating how fluorophenyl groups enhance CNS targeting. Unlike the target compound, GBR-12909 lacks heterocyclic rings, emphasizing the role of thiazole in AChE specificity .
Substituent Effects on Pharmacokinetics and Metabolism
- Fluorine Introduction: Fluorination at the phenyl ring reduces oxidative metabolism (e.g., CYP2D6-mediated hydroxylation) and extends half-life, as seen in flunarizine vs. non-fluorinated cinnarizine .
- Thiazole vs.
Comparative Data Table
Biological Activity
1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine, also known as this compound hydrochloride, is a compound with significant biological activity. It is characterized by its unique structure, which includes a thiazole ring and a piperazine moiety. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C14H17ClFN3S |
| Molecular Weight | 313.83 g/mol |
| CAS Number | 1251923-26-8 |
| IUPAC Name | 2-(4-fluorophenyl)-4-(piperazin-1-ylmethyl)-1,3-thiazole; hydrochloride |
| PubChem CID | 50988615 |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.
Pharmacological Effects
- Cholinesterase Inhibition : A study indicated that derivatives of piperazine compounds exhibit cholinesterase inhibitory activity, which is relevant for treating Alzheimer's disease. Specifically, some derivatives showed better inhibition than neostigmine, suggesting potential use in cognitive enhancement therapies .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties. Preliminary results suggest efficacy against various bacterial strains, indicating its potential as an antibacterial agent .
- Anticancer Properties : Research has indicated that thiazole derivatives can exhibit anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines. The incorporation of the piperazine moiety may enhance these effects due to its ability to interact with multiple biological targets .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Cholinergic Modulation : By inhibiting acetylcholinesterase (AChE), the compound increases acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission which is crucial for memory and learning processes.
- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that thiazole-based compounds can act as antioxidants by scavenging ROS, thus protecting cells from oxidative stress-related damage.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Alzheimer's Disease Model : In a preclinical model of Alzheimer's disease, administration of this compound demonstrated improved cognitive function compared to control groups. The study measured memory retention using the Morris water maze test and found significant improvements in escape latency times .
- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for traditional antibiotics. This suggests it could be a promising candidate for further development in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
